![molecular formula C14H19BClNO3 B2359532 N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1351379-40-2](/img/structure/B2359532.png)
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
“N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
- Details: It participates in the borylation of benzylic C-H bonds in alkylbenzenes, catalyzed by palladium. The resulting product is pinacol benzyl boronate, which has applications in organic synthesis and materials science .
- Details: In the presence of transition metal catalysts, this compound undergoes hydroboration reactions. These reactions are valuable for introducing boron-containing groups into organic molecules, enabling the synthesis of diverse compounds .
- Details: This compound serves as an organic intermediate, featuring both borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, making it useful in various synthetic pathways .
- Details: Obtained via a five-step substitution reaction, this compound is an important boronic acid derivative. Its structure has been confirmed using various spectroscopic methods, including MS, 1H NMR, 13C NMR, and FT-IR. Such derivatives find applications in medicinal chemistry and materials science .
Borylation Reactions:
Hydroboration:
Organic Intermediates:
Boronic Acid Derivatives:
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This involves the addition of a phosphite group to the target molecule, which can result in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the phosphitylation of alcohols and heteroatomic nucleophiles . The downstream effects of this interaction can lead to the formation of useful glycosyl donors and ligands .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a phosphitylation reagent . By adding a phosphite group to target molecules, it can facilitate the formation of useful glycosyl donors and ligands .
properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-12-8-10(6-7-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPJANCOMXGQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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